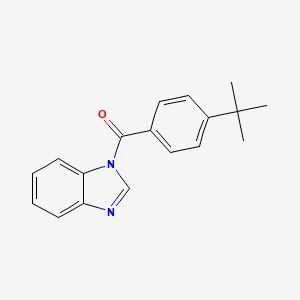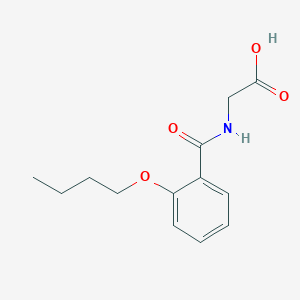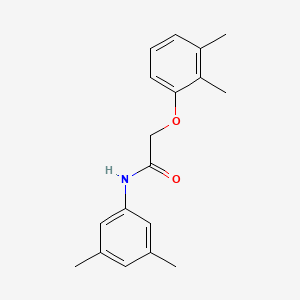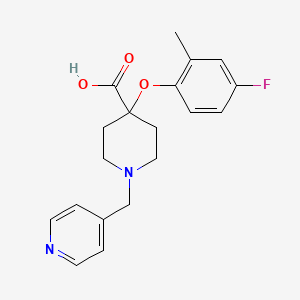
1-(4-tert-butylbenzoyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-tert-butylbenzoyl)-1H-benzimidazole is a compound that can be associated with a variety of chemical and physical properties, making it of interest in various research fields. It belongs to the benzimidazole class of compounds, which are known for their versatile chemical behaviors and biological activities.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds closely related to 1-(4-tert-butylbenzoyl)-1H-benzimidazole, often involves the arylsulfonylation of 1-hydroxymethyl-1H-benzimidazole or similar precursors in the presence of triethylamine (Abdireymov et al., 2011). These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired compound with high yield and purity.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those with tert-butyl groups, often features a nearly planar benzimidazole ring system. This system forms dihedral angles with adjacent benzene rings, indicating a significant degree of spatial arrangement which can influence the compound's reactivity and interactions (Zhou et al., 2009). Such structures are key to understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Benzimidazole compounds can undergo various chemical reactions, reflecting their reactivity and functional group transformations. For example, reactions with palladium-catalyzed Suzuki conditions have been used to synthesize complex benzimidazole derivatives, demonstrating the versatility of these compounds in organic synthesis (Zhang et al., 2022).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the presence of tert-butyl groups and other substituents. For instance, compounds with tert-butyl side groups have been synthesized to exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, indicating their potential for use in high-performance materials (Chern & Tsai, 2008).
Scientific Research Applications
Synthesis and Chemical Properties
1-(4-tert-butylbenzoyl)-1H-benzimidazole plays a role in the synthesis of complex molecular structures, such as trisubstituted imidazoles and benzimidazole derivatives with specific functional groups. These compounds are used to mimic amino acids or to produce molecules with high antioxidant activity, showcasing the chemical's utility in creating biologically active compounds with potential therapeutic applications.
- Synthesis of trisubstituted imidazoles for amino acid mimetics: The chemical is involved in the palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes, leading to optically active amino acid mimetics with a C-terminal imidazole (Zaman, Kitamura, & Abell, 2005).
- Production of benzimidazole derivatives with antioxidant properties: A series of new 2-substituted-1H-benzimidazoles based on 4-hydroxybenzaldehydes was synthesized, revealing structural features responsible for high antioxidant activity. Among these, derivatives with phenol fragments containing isobornyl and tert-butyl groups showed the greatest ability to protect against oxidative stress (Dvornikova et al., 2019).
Pharmacological Applications
1-(4-tert-butylbenzoyl)-1H-benzimidazole and its derivatives demonstrate significant pharmacological potential, including anticancer and antimicrobial properties. These findings suggest its utility in developing metallopharmaceutical agents:
- Anticancer and antimicrobial properties: Research on palladium, gold, and silver N-heterocyclic carbene complexes, including derivatives of 1-(4-tert-butylbenzoyl)-1H-benzimidazole, shows potent anticancer activity against human tumor cells and significant antimicrobial properties. This highlights the compound's potential in cancer treatment and infection control (Ray et al., 2007).
Materials Science Applications
The unique chemical properties of 1-(4-tert-butylbenzoyl)-1H-benzimidazole derivatives also find applications in materials science, particularly in the development of polymers with low dielectric constants and high organosolubility:
- Development of novel polyimides: New polyimides containing tert-butyl side groups synthesized from 1-(4-tert-butylbenzoyl)-1H-benzimidazole derivatives exhibit low dielectric constants, excellent solubility, and high glass transition temperatures, making them suitable for electronic applications (Chern & Tsai, 2008).
properties
IUPAC Name |
benzimidazol-1-yl-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-18(2,3)14-10-8-13(9-11-14)17(21)20-12-19-15-6-4-5-7-16(15)20/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFXSQAHVIJTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)
![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)
![2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5568981.png)

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)

![4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5569065.png)
![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)